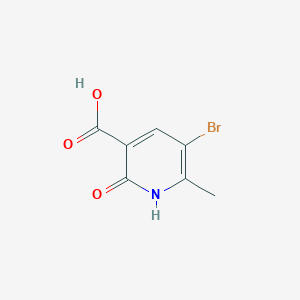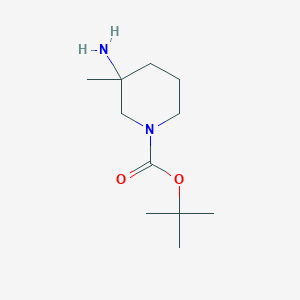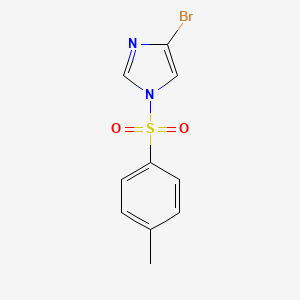
3-Fluoro-N-méthoxy-N-méthylbenzamide
Vue d'ensemble
Description
3-Fluoro-N-methoxy-N-methylbenzamide (MMB) is a novel compound that has been the focus of much scientific research in recent years. It is an aromatic amide that is a derivative of benzamide and is composed of a benzene ring with an amide group attached to the C3 position of the ring. It has been studied for its potential applications in drug discovery, laboratory experiments, and biochemical and physiological effects.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Le 3-Fluoro-N-méthoxy-N-méthylbenzamide (MMB) est utilisé comme intermédiaire dans l'industrie pharmaceutique . Il peut être utilisé dans la synthèse de divers médicaments, contribuant au développement de nouveaux médicaments.
Découverte de médicaments
Le MMB a été étudié pour ses applications potentielles dans la découverte de médicaments . Sa structure et ses propriétés uniques peuvent en faire un composant précieux dans la création de nouveaux médicaments.
Expériences de laboratoire
En raison de sa structure chimique unique, le MMB est souvent utilisé dans les expériences de laboratoire . Les chercheurs peuvent l'utiliser pour étudier les propriétés des amides aromatiques et leurs réactions.
Effets biochimiques et physiologiques
Le MMB est également étudié pour ses effets biochimiques et physiologiques . La compréhension de ces effets peut conduire au développement de médicaments qui ciblent des voies biochimiques ou des processus physiologiques spécifiques.
Chimie organique
Dans le domaine de la chimie organique, le MMB est utilisé comme réactif . Ses propriétés uniques peuvent faciliter certaines réactions chimiques, ce qui en fait un outil précieux pour les chimistes organiciens.
Catalyseurs métalliques
Le MMB peut également être utilisé dans la production de catalyseurs métalliques . Ces catalyseurs peuvent ensuite être utilisés pour accélérer les réactions chimiques dans divers procédés industriels.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that n-methylbenzamide, a related compound, is a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
If it acts similarly to N-Methylbenzamide, it may interact with its target, PDE10A, and inhibit its activity . This inhibition could lead to an increase in cyclic nucleotides within the cell, affecting various cellular functions.
Biochemical Pathways
If it acts like N-Methylbenzamide, it could affect the cyclic nucleotide signaling pathway by inhibiting PDE10A . This could lead to changes in cellular functions regulated by these signaling molecules.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound in the body and the brain.
Result of Action
If it acts like N-Methylbenzamide, it could lead to an increase in cyclic nucleotides within the cell, affecting various cellular functions .
Analyse Biochimique
Biochemical Properties
3-Fluoro-N-methoxy-N-methylbenzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides. These interactions can lead to the modulation of signal transduction pathways, affecting various cellular processes .
Cellular Effects
The effects of 3-Fluoro-N-methoxy-N-methylbenzamide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival .
Molecular Mechanism
At the molecular level, 3-Fluoro-N-methoxy-N-methylbenzamide exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to phosphodiesterase enzymes results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-N-methoxy-N-methylbenzamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biological activities .
Dosage Effects in Animal Models
The effects of 3-Fluoro-N-methoxy-N-methylbenzamide vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses can cause adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
3-Fluoro-N-methoxy-N-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it can influence the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds .
Transport and Distribution
Within cells and tissues, 3-Fluoro-N-methoxy-N-methylbenzamide is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 3-Fluoro-N-methoxy-N-methylbenzamide is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
3-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOXEMMAAVCMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611785 | |
| Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226260-01-1 | |
| Record name | 3-Fluoro-N-methoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)




![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)


![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)
